Benexate

Descripción general

Descripción

Synthesis Analysis

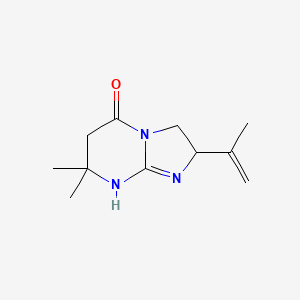

The synthesis of Benexate involves the formation of novel salts through a crystal engineering approach, aiming to improve its solubility and taste. Benexate saccharinate monohydrate and benexate cyclamate are examples of these novel salts, which have demonstrated higher solubility and faster dissolution profiles compared to the parent compound. These salts are prepared using an artificial sweetener as a co-former, which also helps in addressing the bitter taste of Benexate (Okky Dwichandra Putra et al., 2018).

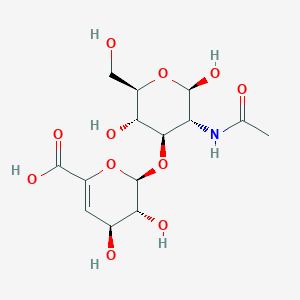

Molecular Structure Analysis

The molecular structure of Benexate and its novel salts, such as benexate saccharinate monohydrate and benexate cyclamate, have been elucidated through single-crystal X-ray structure analysis. This analysis has shown that these salts exhibit local layered-like structures, which contribute to their improved solubility and dissolution profiles. Moreover, the structure analysis provides insights into the non-hygroscopic nature of these materials, making them suitable for pharmaceutical applications (Okky Dwichandra Putra et al., 2018).

Chemical Reactions and Properties

Benexate and its derivatives exhibit interesting chemical reactions, particularly in relation to their interactions with enzymes such as nitric oxide synthase (NOS). Benexate has been found to inhibit NOS activities in both stomach and brain preparations, suggesting its role in modulating physiological processes related to its anti-ulcer action. These findings underline the chemical reactivity of Benexate in biological systems, contributing to its therapeutic effects (T. Arimoto et al., 1996).

Physical Properties Analysis

The physical properties of Benexate, especially those related to its solubility and moisture uptake, have been extensively studied. The novel salts of Benexate, such as benexate saccharinate monohydrate and benexate cyclamate, have shown better moisture uptake profiles and have been classified as non-hygroscopic. These properties are crucial for the development of pharmaceutical formulations that require stability and controlled release (Okky Dwichandra Putra et al., 2018).

Chemical Properties Analysis

The chemical properties of Benexate, particularly its inhibitory effects on nitric oxide synthase, highlight its mechanism of action as an anti-ulcer agent. The competitive inhibition with arginine substrate and the suppression of NADPH oxidation by Benexate provide insights into its chemical interactions within the body, further explaining its efficacy in increasing blood flow in gastric mucosa, which is beneficial for ulcer treatment (T. Arimoto et al., 1996).

Aplicaciones Científicas De Investigación

Solubility and Anti-Ulcer Applications

Solubility Improvement Using Artificial Sweetener : Benexate, known for its poor solubility and bitter taste, has been the subject of research to improve its solubility. Researchers developed novel salts like benexate saccharinate monohydrate and benexate cyclamate to enhance solubility and address the taste issue. These salts not only showed increased solubility but also exhibited better moisture uptake profiles, making them non-hygroscopic (Putra et al., 2018).

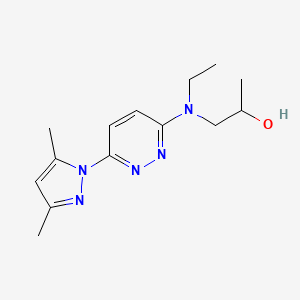

Enhancement of Anti-Ulcer Activity through Complex Formation : Benexate.CD, a new orally active antiulcer agent, is a complex of benexate and beta-cyclodextrin (beta-CD). Research showed that this complex formation significantly enhances benexate's antiulcer activity. It was observed that benexate.CD dramatically inhibited ulcer formation, indicating the necessity of complex formation for benexate to exert its full antiulcer potential (Muranushi et al., 1988).

Interaction with Nitric Oxide Synthase

- Inhibitory Action on Nitric Oxide Synthase : Benexate has been found to have a marked inhibitory effect on nitric oxide synthase (NOS) activities in both stomach and brain preparations. The drug not only suppressed citrulline formation but also affected the oxidation of NADPH and the production of hydrogen peroxide by the enzyme, suggesting its role as a NOS inhibitor (Arimoto et al., 1996).

Gastric Ulcer Treatment and Inflammatory Response

- Modulation of Nitric Oxide Synthesis and Cytokine Expression in Gastric Ulcers : Research involving a rat model of gastric mucosal injury indicated that benexate hydrochloride betadex (BHB) significantly decreased gastric ulcer size. This effect was associated with an increase in endothelial NOS expression and a decrease in pro-inflammatory cytokine levels. These findings underscore the protective effects of BHB in gastric ulcers, linked to both anti-inflammatory actions and activation of eNOS (Lee et al., 2016).

Impact on Prostaglandin Levels

- Effect on Prostaglandin Levels : A study compared the effects of BHB on prostaglandin levels in gastric tissue and inflammatory exudate. BHB showed a dose-dependent inhibition of gastric mucosal lesions and led to recovery of the indomethacin-induced decrease of gastric prostaglandins. Interestingly, BHB alone increased gastric PGE2 levels, suggesting its role in protecting against indomethacin-induced gastric mucosal lesions (Hori et al., 1996).

Safety And Hazards

The safety data sheet for Benexate Hydrochloride advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

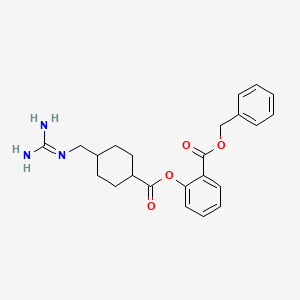

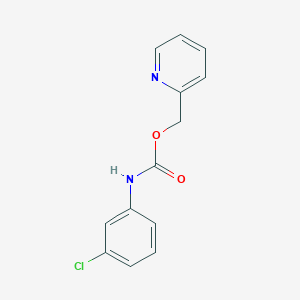

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXUQWSLRKIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868488 | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benexate | |

CAS RN |

78718-52-2 | |

| Record name | Benexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)